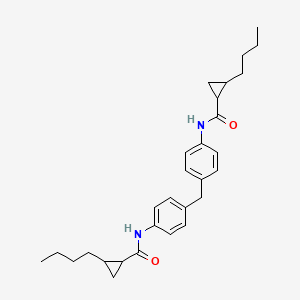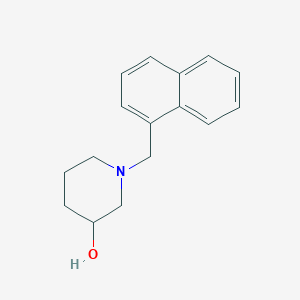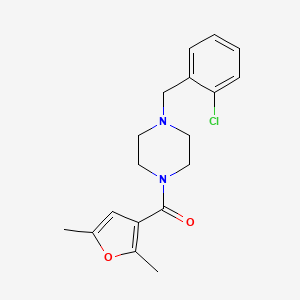
N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide), also known as MBBC, is an organic compound that has been widely used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide) involves its binding to the sigma-1 receptor and the dopamine transporter. This binding leads to changes in the activity of these receptors, which can have downstream effects on various physiological processes.
Biochemical and Physiological Effects:
N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide) has been shown to have a range of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of calcium signaling, and protection against oxidative stress. These effects are thought to be mediated by the binding of N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide) to the sigma-1 receptor and the dopamine transporter.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide) in lab experiments is its selectivity for certain receptors, which allows for more precise manipulation of these receptors compared to other compounds. However, one limitation of using N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide) is its relatively low potency, which can make it difficult to achieve significant effects at lower concentrations.
Zukünftige Richtungen
There are many potential future directions for research involving N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide), including further exploration of its effects on various physiological processes, development of more potent analogs, and investigation of its potential therapeutic applications in various diseases. Additionally, there is a need for further research into the safety and toxicity of N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide), particularly in the context of long-term use.
Synthesemethoden
N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide) can be synthesized through a multi-step process involving the reaction of 4,4'-methylenebis(2-chloroaniline) with 2-butylcyclopropanecarboxylic acid and subsequent purification steps. The synthesis of N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide) is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Wissenschaftliche Forschungsanwendungen
N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide) has been widely used in scientific research due to its ability to selectively bind to certain receptors in the body, including the sigma-1 receptor and the dopamine transporter. This makes N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide) a useful tool for studying the role of these receptors in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
2-butyl-N-[4-[[4-[(2-butylcyclopropanecarbonyl)amino]phenyl]methyl]phenyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O2/c1-3-5-7-22-18-26(22)28(32)30-24-13-9-20(10-14-24)17-21-11-15-25(16-12-21)31-29(33)27-19-23(27)8-6-4-2/h9-16,22-23,26-27H,3-8,17-19H2,1-2H3,(H,30,32)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKBEGWHBISOTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CC1C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4CC4CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-butyl-N-[4-[[4-[(2-butylcyclopropanecarbonyl)amino]phenyl]methyl]phenyl]cyclopropane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline](/img/structure/B5151506.png)
![N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide](/img/structure/B5151511.png)

![4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B5151521.png)
![methyl 3-({[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5151527.png)
![2-chloro-10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine](/img/structure/B5151529.png)
![2-[(4-chlorophenyl)thio]-N-{2-[(2-furylmethyl)thio]ethyl}acetamide](/img/structure/B5151532.png)

![2-(1-methyl-1H-pyrazol-3-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5151545.png)
![3-(4-bromophenyl)-1-phenyl-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5151559.png)
![2-[(4-methylphenyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5151562.png)

![4-(3-{[{[2-(3,4-dimethoxyphenyl)ethyl]amino}(phenylimino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5151571.png)